4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development .
Mechanism of Action
Target of Action
Quinolines, a family of compounds to which this compound belongs, are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function .
Biochemical Pathways
Quinolines are known to impact a variety of biochemical pathways due to their broad spectrum of activity .
Result of Action
The inhibition of various enzymes by quinolines can lead to a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization reactions, nucleophilic substitutions, and cross-coupling reactions. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization and cross-coupling reactions. The use of palladium-catalyzed Suzuki-Miyaura coupling is particularly prevalent due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial, antiviral, and antineoplastic activities.
Comparison with Similar Compounds
Fluoroquinolones: These are well-known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness: 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline stands out due to its unique combination of halogen atoms, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKZIOVBVICBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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